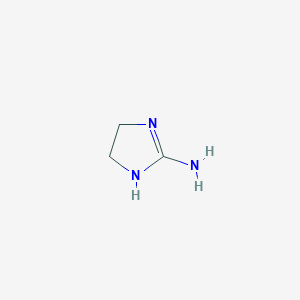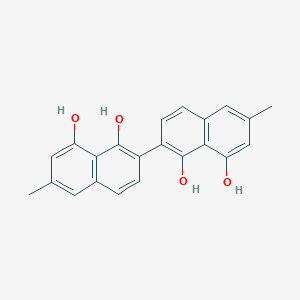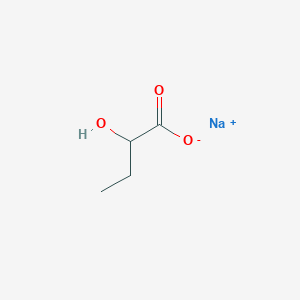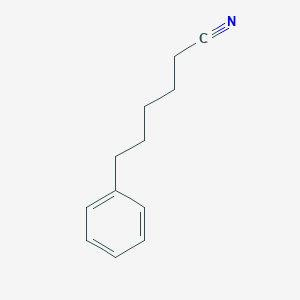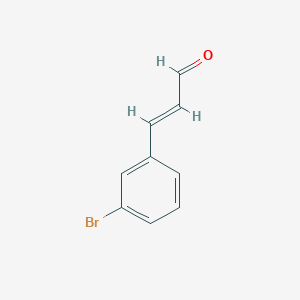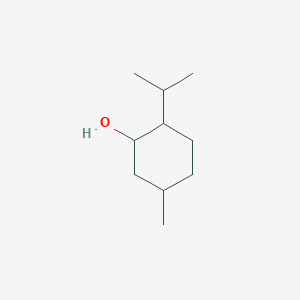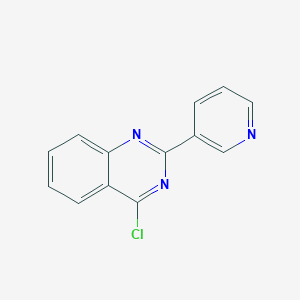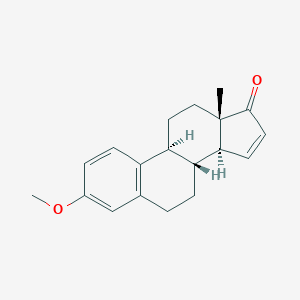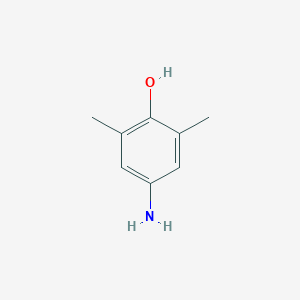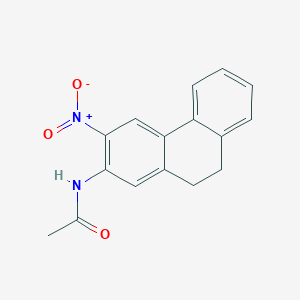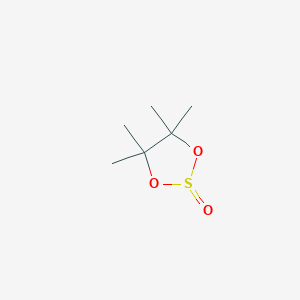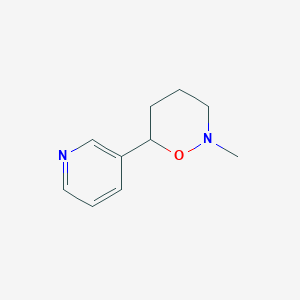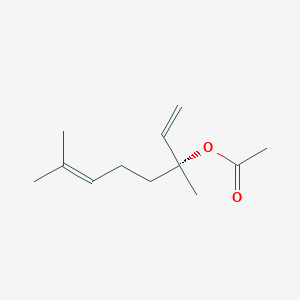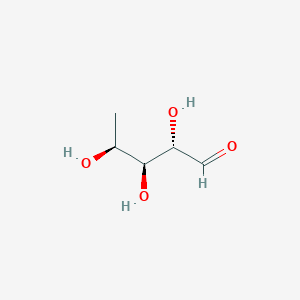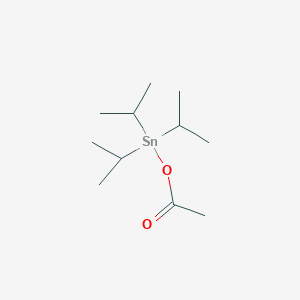
Triisopropyltin acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisopropyltin acetate, also known as TIP-TA, is an organotin compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and is primarily used as a catalyst in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Triisopropyltin acetate has a wide range of applications in scientific research, including organic synthesis, polymer chemistry, and material science. It is commonly used as a catalyst in reactions such as esterification, transesterification, and polymerization. Triisopropyltin acetate is also used as a stabilizer in PVC production and as a biocide in marine antifouling paints.
Wirkmechanismus
Triisopropyltin acetate acts as a Lewis acid catalyst, which means it can accept an electron pair from a Lewis base and form a coordinate covalent bond. The tin atom in Triisopropyltin acetate has a vacant p orbital, which allows it to accept a lone pair of electrons from a substrate and form a stable intermediate. This intermediate can then react with another molecule to form the desired product.
Biochemische Und Physiologische Effekte
Triisopropyltin acetate has been shown to have toxic effects on various organisms, including humans. It can interfere with the normal functioning of enzymes and disrupt cellular processes. Triisopropyltin acetate has also been shown to have endocrine-disrupting effects, which can lead to developmental abnormalities and reproductive problems.
Vorteile Und Einschränkungen Für Laborexperimente
Triisopropyltin acetate is a highly effective catalyst that can accelerate reactions and improve yields. It is also relatively cheap and easy to use. However, Triisopropyltin acetate can be toxic and hazardous to handle, and its use should be carefully controlled and monitored. It is also important to ensure that Triisopropyltin acetate does not contaminate the environment or harm living organisms.
Zukünftige Richtungen
There are several potential future directions for research on Triisopropyltin acetate. One area of interest is the development of safer and more environmentally friendly alternatives to Triisopropyltin acetate. Another area of research is the study of Triisopropyltin acetate's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further investigation into the mechanism of action of Triisopropyltin acetate could lead to the development of new catalysts and materials with improved properties.
Synthesemethoden
Triisopropyltin acetate can be synthesized by reacting isopropylmagnesium chloride with tin(IV) chloride in the presence of acetic acid. The reaction produces Triisopropyltin acetate as a byproduct, which can be isolated and purified using various techniques such as column chromatography and distillation.
Eigenschaften
CAS-Nummer |
19464-55-2 |
|---|---|
Produktname |
Triisopropyltin acetate |
Molekularformel |
C11H24O2Sn |
Molekulargewicht |
307.02 g/mol |
IUPAC-Name |
tri(propan-2-yl)stannyl acetate |
InChI |
InChI=1S/3C3H7.C2H4O2.Sn/c3*1-3-2;1-2(3)4;/h3*3H,1-2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI-Schlüssel |
QFJYGGLSJCYKQK-UHFFFAOYSA-M |
SMILES |
CC(C)[Sn](C(C)C)(C(C)C)OC(=O)C |
Kanonische SMILES |
CC(C)[Sn+](C(C)C)C(C)C.CC(=O)[O-] |
Andere CAS-Nummern |
19464-55-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



